2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O3/c1-2-20-6-7-21(14(24)13(20)23)9-12(22)19-11-5-3-4-10(8-11)15(16,17)18/h3-5,8H,2,6-7,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVUWPKDHFBVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylamine with diethyl oxalate to form ethyl 2,3-dioxopiperazine.
Introduction of the Acetamide Group: The acetamide group is introduced by reacting the piperazine derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Attachment of the Trifluoromethyl-Substituted Phenyl Ring: The final step involves coupling the acetamide intermediate with 3-(trifluoromethyl)aniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or piperazines.
Scientific Research Applications
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Materials Science: The compound can be used in the development of novel polymers and materials with unique properties.
Biological Studies: It can serve as a probe for studying enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor and modulate its activity, thereby influencing signal transduction pathways.
Comparison with Similar Compounds
Table 1: Comparison of Structural and Physicochemical Properties
Key Observations:
- Compared to benzothiazole-based analogs (e.g., compound 13 ), the target lacks aromatic heterocycles but retains the trifluoromethylphenyl group, which is critical for bioactivity in multiple studies.
- Compound 49 shares the 4-ethylpiperazinyl motif but incorporates a pyridinyl group, suggesting divergent biological targets (e.g., kinase inhibition).
Anticonvulsant Activity
- Compound 14 (phenylpiperazine analog) demonstrated anticonvulsant activity in rodent models, with an ED₅₀ of 38.2 mg/kg . The trifluoromethylphenyl group likely enhances blood-brain barrier penetration, while the phenylpiperazine may modulate serotonin or dopamine receptors.
- SAR Insight : Replacing phenylpiperazine with dioxopiperazine (as in the target compound) could reduce off-target receptor interactions due to the oxidized ring’s decreased basicity.
Anti-Infective and Kinase Inhibition
- Thiazolotriazole-acetamide hybrids (e.g., compound 30 ) showed anti-infective activity (MIC: 2–8 µg/mL against S. aureus). The trifluoromethyl group here improves membrane permeability.
- Compound 49 , a kinase inhibitor, highlights the importance of the 4-ethylpiperazinyl group in enhancing solubility and target binding. The target compound’s dioxopiperazine may offer similar benefits but with altered pharmacokinetics.
Key Research Findings and Implications
Trifluoromethyl Group Universality : The trifluoromethylphenyl moiety is a recurring motif in bioactive acetamides, enhancing both potency and metabolic stability across diverse therapeutic areas .
Piperazine vs. Dioxopiperazine : The dioxopiperazine core in the target compound may reduce off-target effects compared to traditional piperazines, as seen in anticonvulsant analogs .
Synthetic Challenges : Low yields in related compounds (e.g., 19% in ) underscore the need for improved catalytic methods or alternative coupling strategies.
Biological Activity
The compound 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a derivative of piperazine with significant biological activity. This article explores its pharmacological properties, particularly focusing on its anticonvulsant and antibacterial activities, supported by various studies and data tables.
- Molecular Formula : C15H17N3O5
- Molecular Weight : 319.31 g/mol
- CAS Number : 63422-71-9
- SMILES Notation : CCN1CCN(C(=O)NC@@Hc2ccccc2)C(=O)C1=O
Anticonvulsant Activity
Recent studies have demonstrated the anticonvulsant properties of this compound, particularly in animal models. The compound's effectiveness was evaluated using the maximal electroshock (MES) test, a standard method for assessing anticonvulsant activity.
Study Findings
A study synthesized several derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide, including the target compound. The results indicated that:
- High Efficacy : Compounds with trifluoromethyl substitutions exhibited significantly higher anticonvulsant protection compared to their counterparts without this group.
- Dose Dependency : The compound showed protective effects at doses of 100 mg/kg and 300 mg/kg in mice, with varying efficacy observed at different time intervals post-administration (0.5 h and 4 h).
| Compound | Dose (mg/kg) | MES Protection Time (h) | Observed Activity |
|---|---|---|---|
| Target Compound | 100 | 0.5 | Effective |
| Target Compound | 300 | 4 | Effective |
| Other Analogues | 100 | 0.5 & 4 | Varying efficacy |
The highest anticonvulsant activity was noted for derivatives containing the trifluoromethyl group, which enhanced their lipophilicity and potentially their central nervous system penetration.
Antibacterial Activity
In addition to its anticonvulsant properties, the compound has been investigated for antibacterial activity. It serves as an important intermediate in the synthesis of cephalosporin antibiotics.
The antibacterial effect is attributed to its ability to inhibit bacterial cell wall synthesis, similar to other β-lactam antibiotics. This mechanism is crucial for its role in developing new antimicrobial agents.
Case Studies and Research Findings
- Synthesis and Evaluation :
- Pharmacological Profile :
- Comparative Analysis :
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide?
- Methodological Answer : The synthesis requires precise control of reaction conditions, including:
- Base catalysis : Triethylamine is commonly used to neutralize HCl byproducts during amide bond formation .
- Temperature : Reactions are typically conducted at room temperature or slightly elevated (40–60°C) to balance yield and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating high-purity product (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : A multi-spectroscopic approach is essential:
- NMR : H and C NMR verify proton environments and carbon frameworks, particularly the dioxopiperazin and trifluoromethylphenyl moieties .
- LCMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] ion) and detects impurities .
- FT-IR : Peaks at ~1650–1700 cm validate carbonyl groups in the dioxopiperazin and acetamide regions .
Q. What are the primary biological targets hypothesized for this compound?
- Methodological Answer : Structural analogs suggest potential interactions with:
- Dopamine receptors : The ethyl-dioxopiperazin moiety may engage D2/D3 receptors, requiring radioligand displacement assays (e.g., H-spiperone) to quantify affinity .
- Acetylcholinesterase (AChE) : The trifluoromethylphenyl group could enhance hydrophobic binding to AChE’s peripheral site, assessed via Ellman’s assay .
- Kinase inhibition : Computational docking (AutoDock Vina) predicts interactions with ATP-binding pockets in kinases like CDK2 or EGFR .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across structural analogs?
- Methodological Answer :
- SAR studies : Systematically vary substituents (e.g., ethyl vs. methyl on piperazin) to isolate pharmacophores. For example, ethyl groups enhance metabolic stability but reduce solubility .
- Orthogonal assays : Combine enzymatic assays (e.g., AChE inhibition) with cell-based models (e.g., SH-SY5Y neuroblastoma) to distinguish target-specific effects from cytotoxicity .
- Physicochemical profiling : LogP and pKa measurements (via shake-flask/HPLC) correlate lipophilicity with membrane permeability discrepancies .
Q. What strategies mitigate metabolic instability in in vivo studies?
- Methodological Answer :
- Isotope labeling : C-tracing at the acetamide carbonyl identifies primary metabolic pathways (e.g., hepatic CYP3A4 oxidation) .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability, followed by enzymatic cleavage in target tissues .
- Microsomal stability assays : Incubate with rat/human liver microsomes to predict clearance rates and guide dosing regimens .
Q. How can computational modeling guide the optimization of this compound’s selectivity?
- Methodological Answer :
- Molecular dynamics simulations : Simulate binding to off-target receptors (e.g., 5-HT) to identify steric clashes or unfavorable electrostatic interactions .
- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., replacing trifluoromethyl with cyano) to prioritize synthetic targets .
- ADMET prediction : Tools like SwissADME forecast blood-brain barrier penetration, critical for CNS-targeted applications .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values for kinase inhibition?
- Methodological Answer :
- Assay standardization : Use recombinant kinases (e.g., Carna Biosciences) under uniform ATP concentrations (1 mM) and buffer conditions (pH 7.4) .
- Counter-screening : Test against kinase panels (e.g., KinomeScan) to rule out pan-inhibitory effects .
- Data normalization : Express IC relative to positive controls (e.g., staurosporine) to minimize inter-lab variability .
Experimental Design Challenges
Q. What in vitro models are most suitable for evaluating neuroprotective effects?
- Methodological Answer :
- Primary neuronal cultures : Rat cortical neurons exposed to oxidative stress (HO) or Aβ oligomers model Alzheimer’s-like pathology .
- Glial co-cultures : Include astrocytes to assess neuroinflammation modulation via cytokine profiling (IL-6, TNF-α) .
- Patch-clamp electrophysiology : Measure NMDA receptor currents to probe glutamatergic signaling effects .
Methodological Resources
- Synthetic protocols : Refer to multi-step procedures in .
- Target validation : Radioligand binding assays in , kinase panels in .
- Computational tools : Docking (AutoDock Vina ), ADMET (SwissADME ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
